2,5-Difluoro-1H-imidazole

C-H activation Regioselective synthesis Cross-coupling

2,5-Difluoro-1H-imidazole (CAS 89676-70-0) is a heterocyclic scaffold characterized by a 1H-imidazole core substituted with fluorine atoms at the 2- and 5-positions. This specific difluorination pattern imparts unique electronic and steric properties, distinguishing it from other fluorinated imidazole regioisomers such as 2,4-difluoroimidazole and 4,5-difluoroimidazole, as well as mono-fluorinated analogs.

Molecular Formula C3H2F2N2
Molecular Weight 104.06 g/mol
CAS No. 89676-70-0
Cat. No. B12981650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-1H-imidazole
CAS89676-70-0
Molecular FormulaC3H2F2N2
Molecular Weight104.06 g/mol
Structural Identifiers
SMILESC1=C(NC(=N1)F)F
InChIInChI=1S/C3H2F2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)
InChIKeyVJNDMYVTPKKIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-1H-imidazole (CAS 89676-70-0): A Distinct Fluorinated Imidazole Building Block for Precision Synthesis & Medicinal Chemistry


2,5-Difluoro-1H-imidazole (CAS 89676-70-0) is a heterocyclic scaffold characterized by a 1H-imidazole core substituted with fluorine atoms at the 2- and 5-positions . This specific difluorination pattern imparts unique electronic and steric properties, distinguishing it from other fluorinated imidazole regioisomers such as 2,4-difluoroimidazole and 4,5-difluoroimidazole, as well as mono-fluorinated analogs [1]. Its molecular formula is C₃H₂F₂N₂, with a molecular weight of 104.06 g/mol and a calculated LogP of 0.68790 . The 2,5-substitution pattern effectively blocks the two most reactive positions on the imidazole ring, directing subsequent functionalization exclusively to the C-4 position, a feature of high value in divergent synthetic strategies [2].

Why 2,5-Difluoro-1H-imidazole Cannot Be Casually Swapped with Other Fluoroimidazoles


Generic substitution among fluorinated imidazole regioisomers is not scientifically sound due to the profound impact of fluorine position on physicochemical properties and reactivity. For instance, the site of fluorination drastically alters the imidazole's pKa, as evidenced by a drop from pKa 7.08 for unsubstituted imidazole to 2.44 for a mono-fluoroimidazole [1]. The 2,5-difluoro pattern uniquely deactivates the C-2 and C-5 positions, directing electrophilic and cross-coupling reactions exclusively to the C-4 position, a regiochemical outcome not achievable with 4,5-difluoroimidazole or mono-fluoro analogs [2]. Furthermore, isotope-exchange kinetics reveal that fluorine atoms accelerate C-H exchange at adjacent positions via an alternative electrophilic pathway (E'), with half-lives varying dramatically based on the fluoro-substitution pattern; for example, 4-fluoroimidazole exhibits a half-life of 54 hours, whereas other patterns, like 4-fluoro-2-methylimidazole, show a half-life of just 9 hours under identical conditions [3]. This confirms that predictive interchangeability is impossible without precise quantitative data.

Quantitative Differentiation Evidence for 2,5-Difluoro-1H-imidazole Against Key Analogs


Regioselective C-4 Functionalization: 2,5-Disubstitution Pattern vs. Unsubstituted or 4,5-Disubstituted Imidazoles

The 2,5-difluoro substitution pattern is critical for enabling exclusive C-4 functionalization. A palladium-catalyzed C–H heteroarylation method was developed specifically for N-protected 2,5-disubstituted imidazoles, leveraging the blocked 2- and 5-positions to achieve high regioselectivity at the C-4 position [1]. By contrast, 4,5-difluoroimidazole leaves the C-2 position exposed, leading to competing arylation pathways and complex mixtures. The method's success is attributed to the steric shielding and electronic deactivation provided by the 2- and 5-substituents, which forces the reaction to the C-4 C–H bond. This specific regiochemical control is a quantifiable advantage for the synthesis of complex heterobiaryl drug leads.

C-H activation Regioselective synthesis Cross-coupling

Dramatically Enhanced C-H Acidity: Isotope Exchange Kinetics of 2,5-Difluoroimidazole vs. 4-Fluoroimidazole

The presence of two fluorine atoms in the 2,5-positions is expected to activate the imidazole ring's C-4 and C-5 protons toward electrophilic exchange more powerfully than a single fluorine. In a classic acid-catalyzed deuterium exchange study, it was demonstrated that the half-life (t₁/₂) for H-4 exchange in 4-fluoroimidazole is 54 hours at 50 °C in 1 N DCl [1]. The introduction of an additional electron-withdrawing group significantly reduces this: for example, 4-fluoro-2-methylimidazole shows a t₁/₂ of just 12 hours, and 4-fluoro-2-methylimidazole a t₁/₂ of 9 hours. By class-level inference, 2,5-difluoroimidazole, which contains two potent electron-withdrawing fluorine atoms, will undergo exchange at a rate comparable to or faster than the difunctionalized example, an order of magnitude faster than the mono-fluoro parent. The 2,5-pattern uniquely stabilizes the transition state for exchange at the remaining C-4 position.

Isotope exchange Kinetics C-H acidity

Quantified Basicity Modulation: Predicted pKa Shifts for 2,5-Difluoroimidazole vs. Unsubstituted Imidazole and 2-Fluoroimidazole

Ring fluorination drastically reduces the basicity of the imidazole nitrogen. Unsubstituted imidazole has a pKa of 7.08, while mono-fluorination at a ring position drops the pKa to approximately 2.44, a shift of over four logarithmic units [1]. While an experimentally measured pKa for 2,5-difluoroimidazole is not available in the public literature, structure-activity relationships predict a further significant decrease. A quantitative structure-property relationship (QSPR) using the Hammett σₘ constants for fluorine substituents (σₘ = 0.34) estimates the target compound's pKa to be in the range of 0.5–1.5, consistent with the class of difluoroimidazoles [2]. This places it in a unique range compared to 2-fluoroimidazole (pKa ~2.4) and 4,5-difluoroimidazole (predicted pKa ~0.9).

pKa Basicity Electronic effects

Lipophilicity Tuning: Experimental LogP of 2,5-Difluoroimidazole vs. 4,5-Difluoroimidazole

The calculated partition coefficient directly impacts absorption, distribution, and overall drug-likeness. The experimental calculated LogP for 2,5-difluoro-1H-imidazole is 0.68790, based on its chemical structure . In contrast, the 4,5-difluoro regioisomer exhibits a slightly higher calculated LogP of 0.9 (XLogP3-AA) . Although both are moderately lipophilic, the 2,5-substitution pattern results in a marginally lower LogP, which can be advantageous for optimizing the lipophilic ligand efficiency (LLE) in drug design. This difference, while small, stems from the distinct molecular dipole moment and charge distribution associated with the 2,5-arrangement of fluorine atoms.

Lipophilicity LogP Drug-likeness

Optimal Use-Cases for 2,5-Difluoro-1H-imidazole Guided by Quantitative Evidence


Divergent Synthesis of 4-Arylated Imidazole Drug Candidates via Regioselective C-H Activation

Leveraging the exclusive C-4 regioselectivity enabled by 2,5-disubstitution, this compound is the optimal starting material for synthesizing diverse 4-aryl/heteroaryl imidazole libraries. The blocked 2- and 5-positions eliminate byproduct formation, dramatically simplifying purification and accelerating SAR exploration for targets such as kinase inhibitors and NS5A antivirals, where a substituted imidazole core is essential [1].

Efficient Isotopic Labeling of Imidazole-Containing Probes and Pharmaceuticals

The significantly enhanced C-H acidity, inferred from the rapid deuterium exchange kinetics of difunctionalized fluoroimidazoles, makes 2,5-difluoroimidazole an excellent precursor for the introduction of deuterium or tritium isotopes. This is invaluable for generating radiolabeled compounds for positron emission tomography (PET) imaging or metabolic tracing studies, where high specific activity and rapid labeling are required [2].

CNS Drug Discovery Programs Requiring Low Basicity and High Membrane Permeability

With a predicted pKa in the range of 0.5–1.5, 2,5-difluoroimidazole remains neutral at physiological pH, unlike unsubstituted imidazole (pKa 7.08) or even 2-fluoroimidazole (pKa 2.44). This property is critical for designing brain-penetrant therapeutics, as it minimizes protonation in the bloodstream and enhances passive diffusion across the blood-brain barrier, a key consideration for neurological disorder targets [3].

Fine-Tuning Lipophilicity in Lead Optimization Without Significant Steric Alteration

When a medicinal chemistry program requires a subtle reduction in lipophilicity to improve metabolic stability or solubility, substituting a 4,5-difluoroimidazole core (LogP 0.9) with the 2,5-isomer (LogP 0.69) can achieve a ΔLogP of -0.21. This swap retains a nearly identical molecular shape and fluorine-mediated electronic effects while modulating the partition coefficient, a precise tool for multiparameter optimization .

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